molecular formula C17H21N3O2 B1397793 tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 947498-84-2

tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B1397793
CAS RN: 947498-84-2
M. Wt: 299.37 g/mol
InChI Key: IZGOUOPJPZPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate” is a chemical compound with the CAS Number: 947498-84-2. It has a molecular weight of 299.37 . The IUPAC name for this compound is “tert-butyl 4- (1H-pyrrolo [3,2-b]pyridin-3-yl)-3,6-dihydro-1 (2H)-pyridinecarboxylate” and its InChI Code is "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 299.37 . The IUPAC name for this compound is “tert-butyl 4- (1H-pyrrolo [3,2-b]pyridin-3-yl)-3,6-dihydro-1 (2H)-pyridinecarboxylate” and its InChI Code is "1S/C17H21N3O2/c1-17 (2,3)22-16 (21)20-9-6-12 (7-10-20)13-11-19-14-5-4-8-18-15 (13)14/h4-6,8,11,19H,7,9-10H2,1-3H3" .

Scientific Research Applications

1. Environmental and Human Exposure to Synthetic Phenolic Antioxidants Studies have revealed the widespread presence of Synthetic Phenolic Antioxidants (SPAs), like tert-butyl compounds, in various environmental matrices including indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have also been detected in human tissues and fluids, indicating significant human exposure. The toxicity studies of SPAs suggest potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

2. Synthetic Routes Involving tert-Butyl Compounds Tert-butyl compounds have been instrumental in the synthesis of various N-heterocycles, serving as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The versatility of tert-butanesulfinamide in mediating asymmetric N-heterocycle synthesis, providing access to structurally diverse compounds used in natural products and therapeutics, is particularly noteworthy (Philip et al., 2020).

3. Role in Synthetic Routes of Medicinal Compounds The compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate has been identified as a crucial intermediate in the synthesis of vandetanib, a therapeutically significant compound. The synthesis pathway involves a series of steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, demonstrating the critical role of tert-butyl compounds in complex synthetic pathways (Mi, 2015).

4. Role in the Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds Tert-butyl compounds contribute significantly to the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical applications. The versatility of these compounds is evident in their use with hybrid catalysts, highlighting their contribution to the development of lead molecules in medicinal chemistry (Parmar et al., 2023).

5. Environmental Pollution and Ecotoxicity 4-tert-Octylphenol, a degradation product of alkylphenol polyethoxylates, demonstrates the environmental impact and ecotoxicity of tert-butyl compounds. It has been detected in various environmental compartments and is known for its endocrine-interfering activities, raising concerns about its toxicity to humans and wildlife. The compound’s biodegradability and the potential for less toxic degradation products through advanced removal techniques are areas of ongoing research (Olaniyan et al., 2020).

properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-6,8,11,19H,7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGOUOPJPZPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 5
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Reactant of Route 6
tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.